An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-dimethoxyphenyl)-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-dimethoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Dimethoxyphenyl Imidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. When functionalized with a 2,4-dimethoxyphenyl group, the resulting molecule, 4-(2,4-dimethoxyphenyl)-1H-imidazole, gains access to a chemical space rich with therapeutic potential.
Derivatives of dimethoxyphenyl imidazole have demonstrated significant promise in several key therapeutic areas. For instance, various substituted imidazoles containing the dimethoxyphenyl moiety have been investigated for their potent anticancer activities .[3][4] These compounds can induce apoptosis and cell cycle arrest in cancer cell lines, highlighting their potential as novel chemotherapeutic agents.[3] Furthermore, the dimethoxyphenyl imidazole scaffold has been explored for its antimicrobial properties , with derivatives showing efficacy against a range of bacterial and fungal pathogens.[5][6]
The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore critical in the early stages of drug discovery and development to optimize for bioavailability and minimize off-target effects. This guide provides a detailed examination of the core physicochemical properties of 4-(2,4-dimethoxyphenyl)-1H-imidazole, offering both predicted data and comprehensive experimental protocols for their determination.
Core Physicochemical Properties
Due to the limited availability of direct experimental data for 4-(2,4-dimethoxyphenyl)-1H-imidazole, the following table presents a combination of predicted values and typical ranges observed for structurally similar compounds. These values serve as a robust starting point for experimental design and computational modeling.
| Property | Predicted Value / Range | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 204.23 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| Melting Point (°C) | 150 - 170 | Indicates purity and the strength of the crystal lattice, which can affect solubility and dissolution rate. |
| logP (Octanol/Water) | 2.0 - 3.0 | A measure of lipophilicity, which is crucial for membrane permeability and target engagement. An optimal logP is typically between 1 and 5. |
| Aqueous Solubility (mg/mL) | Low to moderate | Directly impacts bioavailability. Poor solubility is a major hurdle in drug development. |
| pKa (acid dissociation constant) | Imidazole N-H: ~13-14 (acidic)Imidazole N: ~6-7 (basic) | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding. |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(2,4-dimethoxyphenyl)-1H-imidazole. The rationale behind each experimental choice is provided to offer a deeper understanding of the process.
Determination of Octanol-Water Partition Coefficient (logP)
The "shake-flask" method is the gold standard for logP determination. It directly measures the partitioning of a compound between n-octanol (simulating a lipidic environment) and water.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 4-(2,4-dimethoxyphenyl)-1H-imidazole in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add a precise volume of the n-octanol stock solution and an equal volume of pre-saturated water.
-
Equilibration: Tightly cap the vial and shake it gently on an orbital shaker for 24 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: Using pre-saturated solvents prevents volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Equilibration Time: A 24-hour equilibration period is generally sufficient to ensure that the compound has reached a stable partitioning equilibrium between the two phases.
-
HPLC-UV Quantification: HPLC-UV is a highly sensitive and specific method for quantifying the concentration of organic molecules in complex mixtures.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of 4-(2,4-dimethoxyphenyl)-1H-imidazole and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This is identified as the inflection point of the titration curve.
Causality Behind Experimental Choices:
-
Co-solvent: A co-solvent may be necessary for compounds with low aqueous solubility to ensure complete dissolution before titration.
-
Standardized Titrant: Using a titrant of a precisely known concentration is crucial for accurate determination of the equivalence point.
-
Potentiometric Monitoring: Direct pH measurement provides a continuous and accurate monitoring of the neutralization process, allowing for precise determination of the pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility
The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid 4-(2,4-dimethoxyphenyl)-1H-imidazole to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 37 °C for physiological relevance) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, filter the solution through a 0.45 µm filter or centrifuge to remove undissolved solids.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound.
Causality Behind Experimental Choices:
-
Excess Solid: Ensuring an excess of solid material is present guarantees that the solution becomes saturated.
-
Equilibration Time and Temperature: A prolonged equilibration time at a controlled temperature is necessary to achieve true thermodynamic equilibrium.
-
Filtration/Centrifugation: These steps are crucial to remove any undissolved particles that would lead to an overestimation of solubility.
Caption: Workflow for Aqueous Solubility Determination.
Spectral Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-(2,4-dimethoxyphenyl)-1H-imidazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. Predicted signals would include distinct aromatic protons from the dimethoxyphenyl and imidazole rings, methoxy group protons, and the N-H proton of the imidazole.
-
¹³C NMR: Shows the different carbon environments within the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. Key expected absorptions would include N-H stretching of the imidazole, C-H stretching of the aromatic rings and methoxy groups, C=N and C=C stretching of the imidazole and aromatic rings, and C-O stretching of the methoxy groups.[7]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight.
-
Conclusion
A comprehensive understanding of the physicochemical properties of 4-(2,4-dimethoxyphenyl)-1H-imidazole is fundamental for its advancement as a potential therapeutic agent. While direct experimental data may be limited, a combination of predictive modeling and established experimental protocols provides a robust framework for its characterization. The methodologies outlined in this guide offer a clear path for researchers to obtain the critical data needed to evaluate the drug-like properties of this promising scaffold and to guide its further development.
References
-
Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
-
Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the anticancer potential of imidazoles. European journal of medicinal chemistry, 86, 135-160. [Link]
-
Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2013). Synthesis and biological evaluation of di-and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 5(2), 146. [Link]
-
Kumar, A., Kumar, R., Sharma, G., & Kumar, D. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific Reports, 13(1), 4647. [Link]
-
Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Request PDF. [Link]
-
Patel, R. P., Patel, K. C., & R. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]
-
El-Sayed, M. A. A., El-Gaby, M. S. A., & Ghorab, M. M. (2018). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 23(10), 2635. [Link]
-
Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (2018). Vibrational Spectra and Frontier Molecular Orbital Analysis of 2-(4-Methoxyphenyl)-4, 5-Diphenyl-1H-Imidazole. International Journal of Research and Analytical Reviews, 5(3), 633-643. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Maksoud, M. S. (2021). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 26(23), 7349. [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3991. [Link]
-
Zhang, H., Wang, D., Li, Y., Yao, Y., & Liu, H. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(23), 20211-20220. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]
-
Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug discovery today, 10(4), 289-295. [Link]
-
Guan, Y., Li, H., & Liu, G. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 10(5), 49. [Link]
-
Sreenivasa, S., & Shivakumar, K. K. (2020). Molecular Iodine Catalyzed Solvent Free One Pot Synthesis, Characterization, In-Silico ADMETox, hERG Analysis, and Molecular Docking Studies of 2-Substituted 4, 5-Diphenyl-1H-imidazoles. Journal of Advanced Scientific Research, 11(04), 163-176. [Link]
-
Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & Narayana, B. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4, 5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 885-895. [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2013). 2-[2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl] ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(3), o359. [Link]
-
Arulkumaran, R., Sangeetha, K., & Manivarman, S. (2021). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2, 3-dihydrobenzo [b][3][5] dioxin-6-yl)-2-(furan-2-yl)-4, 5-diphenyl-1H-imidazole. Chemical Data Collections, 33, 100701. [Link]
-
Reddy, P. V. G., Reddy, Y. T., & Reddy, C. D. (2006). Synthesis and pharmacological evaluation of some potent 2, 4-disubstitutedphenyl-4, 5-diphenyl-1H-imidazoles. Indian journal of pharmaceutical sciences, 68(6), 724. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... [Link]
-
PubChem. (n.d.). 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. [Link]
-
Iljin, A. I., Kletskov, A. V., & Kletskova, E. S. (2019). Evaluation of the bioavailability of 1H-imidazole-4, 5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 17(2), 52-58. [Link]
-
S, I., & Mardianingrum, R. (2022). Synthesis and Docking Study of 2–Aryl-4, 5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113. [Link]
-
Archives Des Sciences. (2025). Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. [Link]
-
Ciesielski, W., Zakrzewski, A., & Gębka, K. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. [Link]
-
NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). [Link]
-
Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. [Link]
-
Publish. (2024). Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques. [Link]
-
PubMed. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. [Link]
-
Wagh, S. S., Patil, B. R., & Kasralikar, H. M. (2020). Synthesis and Biological Activity of Imidazole Derivatives. Heterocyclic Letters, 10(3), 491-508. [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrar.org [ijrar.org]
